Cyclohexanone phenylhydrazone

Catalog No.
S569219
CAS No.
946-82-7
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanone phenylhydrazone

CAS Number

946-82-7

Product Name

Cyclohexanone phenylhydrazone

IUPAC Name

N-(cyclohexylideneamino)aniline

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1,3-4,7-8,13H,2,5-6,9-10H2

InChI Key

GSTPSOUIPIOTMQ-UHFFFAOYSA-N

SMILES

C1CCC(=NNC2=CC=CC=C2)CC1

Synonyms

cyclohexanone phenylhydrazone

Canonical SMILES

C1CCC(=NNC2=CC=CC=C2)CC1

Cyclohexanone phenylhydrazone (CAS: 946-82-7) is a pre-formed arylhydrazone intermediate fundamentally utilized in the Borsche-Drechsel cyclization, a specific and highly valuable application of the Fischer indole synthesis. In industrial and laboratory procurement, it serves as the definitive precursor for the synthesis of 1,2,3,4-tetrahydrocarbazole, a privileged tricyclic scaffold found in numerous pharmaceuticals, neuroprotective agents, and advanced materials [1]. By utilizing the isolated, purified hydrazone rather than generating it in situ, chemists can ensure precise 1:1 stoichiometry, bypass the highly exothermic initial condensation step, and achieve significantly higher purity and batch-to-batch reproducibility in the final carbazole product [2].

Attempting to substitute isolated cyclohexanone phenylhydrazone with a one-pot, in situ mixture of cyclohexanone and phenylhydrazine frequently compromises processability. The direct condensation is highly exothermic and prone to generating colored tar byproducts and unreacted starting materials, which complicate downstream purification and lower overall yields [1]. Furthermore, substituting with closely related analogs drastically alters reactivity; for instance, electron-deficient comparators like cyclohexanone p-nitrophenylhydrazone exhibit sluggish cyclization kinetics and require significantly harsher Lewis acids to react [2]. Using acetophenone phenylhydrazone fundamentally changes the structural outcome, yielding 2-phenylindole rather than the desired tetrahydrocarbazole core. Therefore, procuring the pre-isolated cyclohexanone phenylhydrazone is essential for maximizing yield, safety, and structural specificity.

Acid-Catalyzed Cyclization Yield

When subjected to acid-catalyzed Fischer indolization using p-toluenesulfonic acid (p-TSA) or standard acidic reflux, pre-formed cyclohexanone phenylhydrazone delivers exceptionally high and reproducible yields of 1,2,3,4-tetrahydrocarbazole. Studies show that isolated cyclohexanone phenylhydrazone can achieve yields of 91–93% under optimized conditions, whereas one-pot in situ methods or the use of electron-deficient analogs (like p-nitrophenylhydrazone) often result in significantly lower yields due to competing side reactions and incomplete cyclization [1].

Evidence DimensionProduct Yield (1,2,3,4-tetrahydrocarbazole)
Target Compound Data82–93% yield (up to 93% with p-TSA)
Comparator Or BaselineIn situ one-pot generation or p-nitrophenylhydrazone (often <60-70% yield)
Quantified Difference20–30% increase in final isolated yield
ConditionsAcid-catalyzed Fischer indolization (e.g., p-TSA or HCl/acetic acid)

Procuring the pre-formed hydrazone maximizes throughput and minimizes purification bottlenecks in the scale-up of carbazole derivatives.

Catalyst-Free Thermal Indolization

A major processability advantage of cyclohexanone phenylhydrazone is its ability to undergo thermal indolization without the need for strong Brønsted or Lewis acids. When boiled in diethylene glycol, it smoothly undergoes the [3,3]-sigmatropic rearrangement to yield 1,2,3,4-tetrahydrocarbazole at 83% yield. In stark contrast, electron-deficient comparators like cyclohexanone p-nitrophenylhydrazone give poor yields under identical thermal conditions, and acetaldehyde phenylhydrazone fails to cyclize entirely [1].

Evidence DimensionYield under catalyst-free thermal conditions
Target Compound Data83% yield of 1,2,3,4-tetrahydrocarbazole
Comparator Or BaselineCyclohexanone p-nitrophenylhydrazone (poor/trace yield)
Quantified DifferenceOver 80% absolute yield improvement in the absence of acid catalysts
ConditionsBoiling diethylene glycol (approx. 245 °C), no acid catalyst

This enables acid-free synthetic routes, which is critical when downstream molecules contain highly acid-sensitive functional groups.

Exotherm Control During Scale-Up

The direct reaction of phenylhydrazine and cyclohexanone is highly exothermic. In a one-pot Fischer indole synthesis, this exotherm occurs simultaneously with the acid-catalyzed cyclization, creating thermal runaway risks and promoting tar formation. Utilizing pre-isolated cyclohexanone phenylhydrazone completely decouples the condensation step from the cyclization step, allowing for a controlled thermal profile and exact 1:1 stoichiometry during the critical ring-closing phase [1].

Evidence DimensionThermal profile and stoichiometric control
Target Compound DataDecoupled cyclization with exact 1:1 stoichiometry
Comparator Or BaselineOne-pot in situ mixture (coupled exotherm, variable stoichiometry)
Quantified DifferenceComplete elimination of the condensation exotherm during the cyclization stage
ConditionsLarge-scale batch reactor for Fischer indole synthesis

Decoupling the reaction steps by purchasing the isolated intermediate ensures batch-to-batch reproducible yields and enhances process safety during industrial scale-up.

Large-Scale Tetrahydrocarbazole Manufacture

Because pre-formed cyclohexanone phenylhydrazone bypasses the exothermic condensation step and delivers yields exceeding 90% under optimized acid catalysis, it is the preferred starting material for the bulk synthesis of the 1,2,3,4-tetrahydrocarbazole scaffold. This scaffold is a critical building block for neuroprotective agents, antipsychotics, and advanced organic materials [1].

Acid-Free Indole Scaffold Synthesis

For synthetic pathways involving acid-sensitive functional groups, cyclohexanone phenylhydrazone is the ideal precursor. Its proven ability to undergo high-yield (83%) thermal indolization in boiling diethylene glycol allows chemists to completely omit harsh Lewis or Brønsted acids from the cyclization step [2].

Standard for Sigmatropic Rearrangement Studies

Due to its high purity, predictable reactivity, and well-documented thermal and acid-catalyzed behavior, this compound serves as the gold-standard model substrate for studying the [3,3]-sigmatropic rearrangement phase of the Fischer indole synthesis, providing a reliable baseline against which novel catalysts or reaction conditions can be benchmarked [1].

XLogP3

3.1

Other CAS

946-82-7

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